molecular formula C14H16ClNO3 B022468 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 101937-67-1

2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No. B022468
CAS RN: 101937-67-1
M. Wt: 281.73 g/mol
InChI Key: CANPECYEYBATAJ-UHFFFAOYSA-N
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Description

“2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a chemical compound . It is an impurity of Atovaquone, a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity .


Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” is represented by the formula C14H16ClNO3 . More detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

The compound is white to grey or purple in color . Its molecular weight is 281.73 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could be utilized to develop new therapeutic agents. Its structure allows for the creation of derivatives that may interact with biological targets, potentially leading to the development of new drugs with improved efficacy and safety profiles .

Nanotechnology

The carboxylic acid group of this molecule can be used to modify surfaces at the nanoscale. It can act as a linker molecule to attach various functional groups to nanoparticles, which can be used in drug delivery systems, diagnostic tools, or as part of nanomaterials with unique electrical or optical properties .

Polymer Science

In the field of polymers, 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid could be involved in the synthesis of new polymeric materials. Its ability to form amide bonds can be exploited to create polymers with specific mechanical and chemical resistance characteristics .

Industrial Applications

This compound’s robust structure makes it suitable for use in various industrial applications. It could be used as a building block in the synthesis of performance chemicals, such as lubricants, corrosion inhibitors, or as a precursor for more complex industrial compounds .

Environmental Impact Studies

The environmental impact of chemicals is an important area of study2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid could be studied for its biodegradability, toxicity, and long-term effects on ecosystems to ensure safe and sustainable use in various industries .

Agriculture

While direct applications in agriculture are not immediately evident, derivatives of this compound could be explored for their potential use as growth promoters, pesticides, or soil conditioners. Research could focus on its interaction with plant systems or soil microbiota .

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectrometry. It might help in the development of new analytical techniques for detecting complex molecules or monitoring chemical reactions .

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANPECYEYBATAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304085
Record name 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

CAS RN

101937-67-1
Record name 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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